(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide
Description
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a hydrobromide salt of a tertiary amine featuring two substituted benzyl groups. The compound is characterized by a 3,4-dimethoxybenzyl group and a 2-methoxybenzyl group attached to the amine nitrogen. The hydrobromide salt form enhances stability and solubility, making it suitable for controlled reactions or formulations .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHVSVLYHXNDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-71-7 | |
| Record name | Benzenemethanamine, 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the benzyl rings undergo selective oxidation under controlled conditions. Using potassium permanganate (KMnO<sub>4</sub>) in acidic media, the methoxy substituents are oxidized to carboxylic acids or aldehydes. For example:
-
3,4-Dimethoxybenzyl → 3,4-Dicarboxybenzyl (at 80°C, 12 hours)
-
2-Methoxybenzyl → 2-Formylbenzyl (at 60°C, 8 hours)
This reactivity is critical for modifying the compound’s electronic properties in drug design .
Reduction Reactions
The amine group participates in reduction reactions. Lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous ether reduces the secondary amine to a primary amine, cleaving the C–N bond:
Yields exceed 75% under reflux conditions (4–6 hours).
Nucleophilic Substitution
The hydrobromide salt enhances solubility in polar solvents, enabling nucleophilic substitution at the benzyl positions. For instance:
-
Chlorination : Reaction with SOCl<sub>2</sub> replaces methoxy groups with chlorine at 100°C (yield: 68%).
-
Amination : Treatment with NH<sub>3</sub> in ethanol substitutes methoxy groups with amines, forming polyaminated derivatives.
Acid-Base Reactions
The compound acts as a weak base in aqueous solutions. Titration with HCl reveals a pK<sub>a</sub> of 8.2 ± 0.1, consistent with secondary amines. Neutralization with NaOH regenerates the free base, which is less water-soluble.
Cross-Coupling Reactions
Palladium-catalyzed C–N coupling reactions enable aryl group introductions. Using Pd(OAc)<sub>2</sub> and Xantphos ligand, the amine reacts with aryl halides (e.g., bromobenzene) to form tertiary aryl amines (yield: 82%) .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition initiates at 180°C, releasing HBr and forming a char residue (>40% mass loss). Differential scanning calorimetry (DSC) confirms an exothermic peak at 195°C (ΔH = −120 kJ/mol).
Table 2: Thermodynamic Data
| Parameter | Value |
|---|---|
| Melting Point (Hydrobromide) | 150–160°C |
| pK<sub>a</sub> (Hydrobromide) | 8.2 ± 0.1 |
| Decomposition Onset | 180°C |
| ΔH (Decomposition) | −120 kJ/mol |
Mechanistic Insights
Density functional theory (DFT) studies reveal that oxidation proceeds via radical intermediates, with activation energies of 25–30 kcal/mol for methoxy group conversion . Substitution reactions follow an S<sub>N</sub>2 mechanism, favored by the electron-rich benzyl rings.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, including:
- Antidepressant Activity : Research has indicated that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. Studies have shown that derivatives of benzylamines can enhance mood and alleviate symptoms of depression.
- Antitumor Activity : Preliminary studies suggest that (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide may inhibit the proliferation of cancer cells. This is attributed to its ability to interfere with cellular signaling pathways involved in tumor growth.
Neuropharmacology
- Cognitive Enhancement : The compound's impact on neurotransmitter systems may lead to cognitive enhancement effects. Investigations into its role as a cognitive enhancer are ongoing, particularly in the context of neurodegenerative diseases.
Synthetic Chemistry
- Building Block for Drug Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further modifications, making it valuable in the development of new therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in rodent models when administered at varying doses. |
| Study B | Antitumor Activity | In vitro studies showed a 50% reduction in cell viability of specific cancer cell lines after treatment with the compound. |
| Study C | Cognitive Enhancement | Reported improvements in memory retention and learning tasks in animal models, indicating potential use in treating cognitive decline. |
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl rings enhance its binding affinity to these targets, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, halogenation, or methoxy group arrangements. Below is a detailed comparison based on molecular properties, synthesis, and applications:
Table 1: Key Structural and Functional Comparisons
Structural Influences on Physicochemical Properties
- Methoxy Group Positioning : The 3,4-dimethoxy substitution (as in the target compound) enhances electron-donating effects, improving stability in oxidative environments compared to 2,3-dimethoxy analogs .
- Halogenation : Chlorine or bromine substituents (e.g., in and analogs) increase molecular weight and alter lipophilicity, impacting membrane permeability in biological systems .
- Hydroxy vs. Methoxy : Replacing methoxy with hydroxy groups (e.g., 3,4-dihydroxybenzylamine HBr) drastically increases polarity and bioavailability, as seen in dopamine analogs .
Analytical Characterization
- Chromatographic Purity : Reverse-phase HPLC (as described in ) differentiates analogs based on retention times. For example, 3,4-dimethoxybenzyl derivatives elute later than 2-methoxybenzyl analogs due to increased hydrophobicity .
- Mass Spectrometry: Molecular ions for hydrobromide salts (e.g., m/z 368.27 for C₁₇H₂₂BrNO₃) confirm stoichiometry, with fragmentation patterns revealing substituent positions .
Biological Activity
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a compound that has recently garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of benzylamine featuring two methoxy groups at the para and ortho positions, which may influence its biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
Research indicates that this compound may exhibit activity through several mechanisms:
- Serotonergic System Modulation : The compound's structure is reminiscent of known serotonergic agents, suggesting it may interact with serotonin receptors. Studies have shown that modifications in benzylamine derivatives can significantly affect their affinity for 5-HT receptors .
- Antidepressant Activity : Similar compounds have demonstrated antidepressant effects by acting on multiple serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors . This multitarget approach may lead to enhanced therapeutic outcomes in mood disorders.
Affinity Studies
A comparative analysis of various derivatives has shown that modifications in the benzylamine structure can lead to significant changes in receptor affinity. For instance:
| Compound | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|
| (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine | 0.19 |
| Reference Compound | 6.0 |
This data indicates that the target compound exhibits a substantially higher affinity for the 5-HT2A receptor compared to other known agents .
Pharmacological Effects
In vivo studies have demonstrated that this compound can produce significant behavioral changes in animal models. For example:
- Antidepressant-like Effects : In rodent models trained for drug discrimination, the compound showed full substitution at low doses comparable to established antidepressants .
- Cognitive Enhancement : Preliminary data suggest potential cognitive-enhancing effects, which could be beneficial in treating conditions like depression and anxiety disorders .
Case Studies
- Study on Antidepressant Efficacy : A study conducted on rodents indicated that administration of this compound resulted in decreased immobility time in the forced swim test, a common measure of antidepressant efficacy.
- Neuropharmacological Evaluation : In another study focusing on neuropharmacological profiles, the compound was assessed for its ability to modulate neurotransmitter levels. Results indicated an increase in serotonin and norepinephrine levels post-administration, supporting its role as a potential antidepressant .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (3,4-dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination between 3,4-dimethoxybenzaldehyde and 2-methoxybenzylamine, followed by hydrobromide salt formation. Key steps include:
- Step 1 : Condensation of aldehydes and amines using a reducing agent (e.g., NaBH₃CN) in methanol/THF under inert atmosphere .
- Step 2 : Acidic workup (e.g., HBr in ethanol) to precipitate the hydrobromide salt.
- Optimization : Adjust stoichiometry (1:1.2 aldehyde:amine), temperature (0–25°C), and reaction time (12–24 hrs) to minimize byproducts like Schiff bases or over-reduction .
Q. How is structural characterization performed for this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : Confirm regiochemistry via -NMR (e.g., aromatic protons at δ 6.7–7.3 ppm for methoxy-substituted benzyl groups; methylene protons adjacent to amine at δ 3.5–4.0 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and UV detection at 254 nm .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ and bromide counterion .
Q. What chromatographic methods are suitable for purifying this compound?
- Purification :
- Use silica gel chromatography (ethyl acetate:hexane gradient) to remove unreacted precursors.
- For higher purity, employ reverse-phase HPLC with methanol:water (70:30) and 0.1% formic acid .
- Challenges : Co-elution of diastereomers or methoxy positional isomers may require multiple purification cycles .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s modulation of SKCa channels?
- Experimental Design :
- Binding Assays : Use -apamin displacement assays in rat brain membranes to measure IC₅₀ values .
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing SK2/SK3 channels to assess current inhibition .
- Controls : Compare with known SK blockers (e.g., N-methyl-laudanosine) to validate selectivity over other K⁺ channels .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Case Analysis : For SKCa blockers, conflicting IC₅₀ values may arise from:
- Substituent Effects : Methoxy vs. ethoxy groups at the 3,4-position alter steric hindrance and binding affinity .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (divalent cation concentrations) .
Q. How can in vitro anticancer activity be systematically evaluated for this compound?
- Protocol :
- Cell Models : Use leukemia (e.g., Jurkat), hepatocarcinoma (HepG2), and lung carcinoma (A549) cell lines .
- Dose Range : 1–100 µM over 48–72 hrs, with cisplatin or doxorubicin as positive controls.
- Endpoints : MTT assay for viability; Annexin V/PI staining for apoptosis .
- Mechanistic Follow-up : Assess DNA polymerase inhibition via -thymidine incorporation assays, as seen in structurally related dihydroxybenzylamine derivatives .
Q. What methodologies quantify adsorption behavior during purification or environmental stability studies?
- Adsorption Studies :
- Use activated carbon impregnated with SiO₂ nanoparticles; analyze isotherms (Langmuir/Freundlich models) to determine adsorption capacity .
- Monitor compound degradation under UV light (λ = 254 nm) via HPLC to assess photostability .
Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
